1-(10H-Phenothiazin-10-YL)prop-2-EN-1-one
Overview
Description
1-(10H-Phenothiazin-10-YL)prop-2-EN-1-one is a chemical compound with the formula C15H11NOS. It has a molecular weight of 253.32 . The compound is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of this compound involves the use of the phenothiazine framework through a three-carbon atom chain by condensation of the different chlorides of 3- (10H-phenothiazin-10-y1)propionic acid with 2- substituted phenothiazines .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C15H13NOS/c1-2-13(17)10-7-8-15-12(9-10)16-11-5-3-4-6-14(11)18-15/h3-9,16H,2H2,1H3 .Chemical Reactions Analysis
This compound has been used in the synthesis of a series of 1,3-di (2-substituted 10H-phenothiazin-10-yl)propan-1-one . It has also been involved in the regioselective condensation of the corresponding (E)-3- (2-alkyl-10H-phenothiazin-3-yl)-1-aryl/ferrocenylprop-2-en-1-one with hydrazine or methylhydrazine in acetic acid .Physical and Chemical Properties Analysis
The compound is solid in its physical form . It is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8C .Scientific Research Applications
Structural and Chemical Analysis
The novel ynamine compounds related to phenothiazine have been characterized through crystallographical analyses and NMR spectroscopy, revealing insights into their structural properties. For instance, 10-(prop-1-yn-1-yl)-10H-phenothiazine 5-oxide and its dioxide variant showed downfield shifts in 1H NMR signals, which were explained by trans-annular S⋯N interaction and increased electron density on the nitrogen atom (Umezono & Okuno, 2013).
Pharmaceutical Applications
1,3-di(2-substituted 10H-phenothiazin-10-yl)propan-1-one derivatives synthesized using the phenothiazine framework have been evaluated for their antimicrobial activity, indicating potential pharmaceutical uses (Bansode, Dongre, & Dongre, 2009).
Conformational and Spectral Studies
Extensive spectroscopic studies, including FT-IR, FT-Raman, and NMR, have been conducted on phenothiazine derivatives. These studies provide insights into the conformational behavior, electronic transitions, and molecular docking potential of these compounds, indicating their relevance in fields like material science and drug discovery (Resmi et al., 2016).
Immunomodulating Activities
Phenothiazine derivatives have been examined for their effects on cellular cytotoxicity and the blast transformation of human lymphocytes, showing significant immunomodulating activities. This highlights their potential in immunotherapy and related medical research (Petri et al., 1996).
Electroactive Properties
Studies on phenothiazine derivatives have also delved into their electroactive properties, emphasizing their use in electronic and photovoltaic applications. This includes the investigation of their thermal, optical, electrochemical, and photophysical properties (Bieliauskas et al., 2012).
Fluorescence Detection and Sensor Application
Phenothiazine-based indicators have been developed for highly selective fluorescence detection, utilizing novel protection/deprotection mechanisms. These findings are significant for organic synthesis and sensor technologies (Garg & Ling, 2015).
Safety and Hazards
Properties
IUPAC Name |
1-phenothiazin-10-ylprop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NOS/c1-2-15(17)16-11-7-3-5-9-13(11)18-14-10-6-4-8-12(14)16/h2-10H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPZFOCMKOCBJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90515153 | |
Record name | 1-(10H-Phenothiazin-10-yl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90515153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28521-49-5 | |
Record name | 1-(10H-Phenothiazin-10-yl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90515153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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